N-(3-propanamidophenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(propanoylamino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-6-5-7-10(8-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPYGANFQDGJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Propanamidophenyl Propanamide and Its Structural Analogues
Classical Amide Bond Formation Approaches
Traditional methods for creating amide bonds, though sometimes requiring harsh conditions, remain fundamental in organic synthesis.
Dehydration of Carboxylic Acid Salts
A foundational method for amide synthesis involves the dehydration of ammonium (B1175870) carboxylate salts. libretexts.org This process typically begins with the reaction of a carboxylic acid with an amine to form the corresponding salt. Subsequent heating of this salt, often at temperatures exceeding 100°C, drives off a molecule of water to yield the amide. libretexts.orglibretexts.org
For instance, the synthesis of propanamide can be achieved by heating ammonium propionate. wikipedia.org To prevent the dissociation of the ammonium salt back into the carboxylic acid and volatile amine upon heating, an excess of the carboxylic acid is often used. libretexts.orgchemguide.co.uk
A general representation of this two-step process is:
Salt Formation: RCOOH + R'NH₂ → RCOO⁻NH₃⁺R'
Dehydration: RCOO⁻NH₃⁺R' (heat) → RCONHR' + H₂O
While this method is straightforward, the high temperatures required can be a limitation for sensitive molecules.
Reactions Involving Acid Halides and Amines
A more reactive approach involves the use of acid halides, typically acid chlorides, which react readily with amines to form amides. orgoreview.commasterorganicchemistry.com This reaction is a type of nucleophilic acyl substitution. jove.com The high reactivity of the acyl halide makes this a very general and efficient method. commonorganicchemistry.com
The reaction proceeds via a tetrahedral intermediate formed by the attack of the amine on the carbonyl carbon of the acid halide. jove.com Elimination of a halide ion then yields the amide. jove.com
A general reaction scheme is as follows: RCOCl + 2 R'NH₂ → RCONHR' + R'NH₃⁺Cl⁻
Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) produced during the reaction. orgoreview.comjove.com If the amine is valuable, an alternative, less expensive base like pyridine (B92270) or sodium hydroxide (B78521) can be used as the second equivalent. orgoreview.comjove.com The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com
Condensation Reactions with Carboxylic Acids
Direct condensation of carboxylic acids and amines to form amides is an attractive "green" chemistry approach due to its atom economy. d-nb.info However, this direct reaction is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org
To overcome this, the reaction is often performed under conditions that facilitate the removal of water, such as high temperatures or the use of dehydrating agents. libretexts.org For example, studies have shown that a variety of amides can be synthesized in high yields by heating a mixture of a carboxylic acid and an amine in water under hydrothermal conditions (e.g., 250 °C and 40 bar). acs.orgsci-hub.se
More recently, catalytic methods have been developed to promote this condensation under milder conditions. For example, titanium tetrachloride (TiCl₄) in pyridine at 85°C has been shown to effectively mediate the direct amidation of a wide range of carboxylic acids and amines with good to excellent yields. d-nb.infonih.gov This method has also been demonstrated to preserve the stereochemical integrity of chiral substrates. d-nb.infonih.gov
Modern Coupling Reagents and Strategies
To circumvent the issues associated with classical methods, a plethora of modern coupling reagents have been developed. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.
Carbodiimide-Mediated Amidation (e.g., DCC, EDCI)
Carbodiimides are a class of highly effective dehydrating agents used to promote amide bond formation. masterorganicchemistry.com The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemistrysteps.com These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group. libretexts.orgyoutube.com
The general mechanism involves the attack of the carboxylate on the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. libretexts.orgluxembourg-bio.com This intermediate is then readily attacked by the amine to form the amide and a urea (B33335) byproduct (dicyclohexylurea (DCU) in the case of DCC). youtube.comwikipedia.org
Table 1: Comparison of DCC and EDCI
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Byproduct | Dicyclohexylurea (DCU) | Water-soluble urea derivative |
| Byproduct Removal | Filtration (DCU is poorly soluble in most organic solvents) wikipedia.orgpeptide.com | Aqueous workup peptide.comacs.org |
| Typical Use | Solution-phase synthesis peptide.com | Solution-phase synthesis, bioconjugation in aqueous media peptide.comresearchgate.net |
To minimize side reactions and potential racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. luxembourg-bio.compeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive but more stable, leading to cleaner reactions and higher yields. luxembourg-bio.comnih.gov Kinetic studies have shown that in the EDCI/HOBt system, the rate-determining step is the initial reaction between the carboxylic acid and EDCI. luxembourg-bio.comnih.gov
Ur(on)ium Salt Coupling Reagents (e.g., HATU)
Ur(on)ium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available for amide bond formation, particularly in peptide synthesis. wikipedia.orgmychemblog.com HATU is derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com
The high efficiency of HATU is attributed to the formation of a highly reactive OAt-active ester from the carboxylic acid. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like DMF. wikipedia.org
The mechanism involves the reaction of the carboxylate with HATU to form the OAt-active ester, which then rapidly reacts with the amine to yield the desired amide. wikipedia.orgchemicalbook.com The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, leading to fast reaction rates and high coupling efficiencies. wikipedia.org
Table 2: Common Ur(on)ium Salt Coupling Reagents
| Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction rates, reduced racemization. peptide.comwikipedia.org |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient coupling reagent, often used with HOBt to minimize racemization. peptide.com |
| TATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Reactivity similar to HATU. peptide.com |
Multi-Step Synthesis of N-(3-propanamidophenyl)propanamide Derivatives
The synthesis of complex molecules like this compound and its derivatives often requires multi-step sequences that allow for the precise installation of functional groups and the construction of the target architecture.
Strategies Involving Aromatic Amine Precursors
Another approach to nucleophilically substituted o-phenylenediamines starts from the reaction of isobenzimidazole-2-spirocyclohexane with secondary amines. rsc.org This reaction proceeds via a nucleophilic addition followed by oxidation to yield mono- and di-substituted isobenzimidazoles, which can then be reductively hydrolyzed to the corresponding substituted o-phenylenediamines. rsc.org
The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines, which can be derived from substituted o-phenylenediamines, has been achieved through a two-step tandem-like procedure. acs.org This involves the reduction of bis(2-nitrophenyl)amine (B107571) derivatives with sodium tetrahydroborate and a palladium on charcoal catalyst, followed by oxidation. acs.org The precursor bis(2-nitrophenyl)amines are synthesized via the Buchwald-Hartwig coupling of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives. acs.org
A solution-phase parallel synthesis of o-phenylenediamines has also been described, which can then be converted to benzimidazole (B57391) scaffolds, demonstrating the utility of these intermediates in combinatorial chemistry. nih.govnih.gov
Integration into Complex Molecular Architectures (e.g., with quinazoline (B50416) core, benzoxaborole)
The propanamide moiety can be incorporated into more complex heterocyclic systems, such as those containing a quinazoline or benzoxaborole core.
Quinazoline Derivatives: The synthesis of quinazoline derivatives often involves the construction of the heterocyclic ring system through various cyclization strategies. nih.govnih.gov For example, 4-anilinoquinazoline (B1210976) derivatives have been synthesized by reacting a substituted aniline (B41778) with a 2-phenyl-4-chloroquinazoline intermediate. sci-hub.box The synthesis of the quinazoline core itself can be achieved through a multi-step sequence starting from anthranilic acid derivatives. nih.govsci-hub.box The propanamide side chain can then be introduced by reacting an amino-substituted quinazoline derivative with an appropriate acyl chloride. sci-hub.box
Benzoxaborole Derivatives: The synthesis of 7-propanamide benzoxaboroles involves a multi-step sequence starting from a key aldehyde intermediate. acs.org This aldehyde is converted to an ester via a Wittig reaction, followed by reduction and hydrolysis to yield a carboxylic acid. acs.org Subsequent condensation of this carboxylic acid with various amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) affords the desired 7-propanamide benzoxaboroles. acs.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Key aldehyde intermediate | 1. Wittig reaction; 2. Pd/C, H2; 3. Alkaline hydrolysis; 4. Amine, EDCI | 7-propanamide benzoxaboroles | acs.org |
| 2-Phenyl-4-chloroquinazoline | 4-Nitroaniline, K2CO3, DMF; then Raney-Ni, N2H4·H2O; then Cl(CH2)nCOCl, K2CO3, CH2Cl2 | 4-Anilinoquinazoline derivatives with propanamide side chain | sci-hub.box |
Advanced Synthetic Transformations for Substituted Phenylpropanamides
Advanced synthetic methods provide efficient routes to substituted phenylpropanamides. One such method involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to form a Weinreb amide, such as N-methoxy-N,2-dimethyl-2-phenylpropanamide. google.com This intermediate can then undergo further transformations.
The reduction of α-chloro amides, like 2-chloro-N-phenylpropanamide, with lithium aluminium hydride can lead to rearranged products. psu.edu The reaction is believed to proceed through the formation of an aziridine (B145994) intermediate, which is then reductively opened. psu.edu
The synthesis of α-amino acid derivatives can be achieved through the addition of arylboronic acids to N-tert-butanesulfinyl imines. escholarship.org This method provides access to chiral α-arylglycine derivatives with good yields and high diastereoselectivities. escholarship.org
Green Chemistry Approaches in Amide Synthesis
Green chemistry principles are increasingly being applied to amide synthesis to develop more sustainable and environmentally friendly processes. sioc-journal.cn
A prominent green approach is the direct condensation of carboxylic acids and amines. While this can sometimes be achieved by simple heating, it is often facilitated by catalysts. bohrium.combohrium.com Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with either amines or urea under solvent-free conditions. researchgate.netscispace.comwalisongo.ac.id These reactions are often carried out by triturating the reactants and then heating the mixture, leading to high yields of the amide product in a short reaction time. researchgate.netscispace.com
The use of greener solvents is another key aspect of green chemistry. sioc-journal.cn While dimethylformamide (DMF) and dichloromethane (CH2Cl2) are commonly used in amide synthesis due to their solubilizing properties, research has shown that many amide coupling reactions can be performed in less hazardous solvents. ucl.ac.uk Water has been successfully employed as a green solvent for the direct amidation of esters. nih.gov
Biocatalysis is also emerging as a sustainable alternative for amide formation. ucl.ac.uk Enzymes have been used for the direct amidation of both carboxylic acids and esters, offering a potentially highly efficient and environmentally benign route to amides. ucl.ac.uk
Transition metal-based catalysts have also been developed for amide synthesis with high atom economy. bohrium.com However, a focus on using earth-abundant metals and improving reaction conditions to be milder and more tolerant of various substrates is a key area for future research. bohrium.com
| Green Chemistry Approach | Key Features | Examples | References |
| Boric acid catalysis | Solvent-free, direct heating of triturated reactants | Amidation of carboxylic acids with urea or amines | researchgate.netscispace.comwalisongo.ac.id |
| Use of green solvents | Replacement of hazardous solvents like DMF and CH2Cl2 | Direct amidation of esters in water | nih.govucl.ac.uk |
| Biocatalysis | Enzymatic catalysis | Direct amidation of carboxylic acids and esters | ucl.ac.uk |
| Catalyst-free solvothermal synthesis | No catalyst or coupling reagents required | Amidation of carboxylic acids with amines in ethanol | rsc.org |
Advanced Spectroscopic Characterization of N 3 Propanamidophenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides a complete picture of the atomic connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of N-(3-propanamidophenyl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. Due to the molecule's symmetry, the two propanamide side chains are chemically equivalent, simplifying the spectrum.
The key expected resonances are:
Amide Protons (N-H): A singlet appearing in the downfield region, typically between δ 9.0-10.0 ppm. The chemical shift can be concentration-dependent and the peak may be broadened due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atom.
Aromatic Protons: The 1,3-disubstituted benzene (B151609) ring gives rise to a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). Four distinct signals are expected, corresponding to the protons at positions 2, 4, 5, and 6 of the phenyl ring.
Methylene (B1212753) Protons (-CH₂-): These protons, adjacent to the carbonyl group, are expected to appear as a quartet around δ 2.4 ppm due to coupling with the neighboring methyl protons.
Methyl Protons (-CH₃): The terminal methyl protons of the ethyl groups are predicted to resonate as a triplet around δ 1.2 ppm, resulting from coupling with the adjacent methylene protons.
The integration of these peaks would correspond to a proton ratio consistent with the molecular formula.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 2H | NH |
| ~7.0-8.0 | Multiplet | 4H | Ar-H |
| ~2.4 | Quartet | 4H | -CO-CH₂ -CH₃ |
| ~1.2 | Triplet | 6H | -CO-CH₂-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the following signals are anticipated:
Carbonyl Carbon (C=O): This carbon is the most deshielded, with a characteristic signal appearing around δ 173 ppm. docbrown.info
Aromatic Carbons: The benzene ring will show four distinct signals. The two carbons directly bonded to the nitrogen atoms (C1 and C3) are expected around δ 138-140 ppm. The other four aromatic carbons (C2, C4, C5, C6) would appear in the typical aromatic region of δ 110-130 ppm. oregonstate.edu
Methylene Carbon (-CH₂-): The signal for this carbon is expected at approximately δ 30-35 ppm.
Methyl Carbon (-CH₃): This carbon, being the most shielded, should appear furthest upfield, around δ 10 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O |
| ~139 | Ar-C -NH |
| ~110-130 | Ar-C H |
| ~31 | -CO-C H₂-CH₃ |
| ~10 | -CO-CH₂-C H₃ |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene protons (~δ 2.4 ppm) and the methyl protons (~δ 1.2 ppm) of the ethyl groups, confirming the propanamide side-chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals: the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and each aromatic proton to its respective aromatic carbon.
From the amide (N-H) proton to the carbonyl carbon and the aromatic carbons to which the nitrogen is attached.
From the methylene (-CH₂-) protons to the carbonyl carbon and the methyl carbon.
From the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern of the benzene ring.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing information about the functional groups present and their bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info
N-H Stretching: A prominent band is expected around 3300 cm⁻¹, characteristic of N-H stretching in secondary amides. pearson.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹.
Amide I Band (C=O Stretching): A very strong and sharp absorption band is expected in the region of 1660-1680 cm⁻¹. This is one of the most characteristic bands for amides. researchgate.net
Amide II Band (N-H Bending and C-N Stretching): Another characteristic amide band, appearing around 1530-1550 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Aromatic C=C Stretching: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene ring.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1670 | Very Strong | Amide I (C=O Stretch) |
| ~1540 | Strong | Amide II (N-H Bend, C-N Stretch) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. Vibrations that involve a change in polarizability are Raman active, while those that involve a change in dipole moment are IR active. bruker.com For this compound, which possesses a center of symmetry in its ideal conformation, this can be particularly informative.
Key expected features in the Raman spectrum include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The aromatic C=C stretching modes around 1600 cm⁻¹ are also expected to be prominent. beilstein-journals.org
C=O Stretching: The amide I band will also be present in the Raman spectrum, although typically with less intensity than in the IR spectrum.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the high-frequency region of the spectrum (~2800-3100 cm⁻¹). spectroscopyonline.com
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering insights into the molecule's symmetry and bonding.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. Different ionization methods provide complementary information.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation. ucl.ac.uk This fragmentation provides a characteristic "fingerprint" that is useful for structural identification.
For this compound (Molecular Weight: 220.26 g/mol ), the molecular ion peak [M]•+ would be expected at a mass-to-charge ratio (m/z) of 220. The fragmentation is predicted to occur primarily at the amide linkages. Key fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement. nist.gov
For instance, in the EI spectrum of the simpler propanamide, the molecular ion peak is observed at m/z 73, and a prominent fragment is seen at m/z 44, corresponding to the [O=C-NH2]+ ion formed by the loss of an ethyl radical. nist.govdocbrown.info Similarly, N-phenylpropanamide (MW 149.19) shows its molecular ion at m/z 149. nist.gov
Based on these principles, the predicted fragmentation for this compound would involve cleavages on either side of the amide carbonyls and the C-N bonds, leading to a series of characteristic fragment ions.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 220 | [C12H16N2O2]•+ | Molecular Ion (M•+) |
| 163 | [C9H11N2O]+ | Loss of propanoyl radical (•COC2H5) |
| 149 | [C8H9N2O]+ | Loss of propanoyl radical and subsequent loss of CH2 |
| 121 | [C6H7N2O]+ | Cleavage of the second amide bond |
| 106 | [C6H6N]+ | Amide bond cleavage with hydrogen rearrangement |
| 93 | [C6H7N]•+ | Phenylamine radical cation |
This table is based on predicted fragmentation patterns and has not been confirmed by experimental data for the specific compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nist.gov
For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule [M+H]+ at m/z 221.27. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of this precursor ion.
While direct ESI-MS/MS data for the target compound is not available, data for the closely related precursor, N-(3-aminophenyl)propanamide (MW 164.20), shows a precursor ion [M+H]+ at m/z 165.1022. nih.gov Its fragmentation generates product ions at m/z 120.0444 and 92.0495, corresponding to the loss of the propanamide group and subsequent cleavages. nih.gov This suggests that for this compound, fragmentation would similarly involve the loss of one or both propanamide side chains.
Table 2: Predicted ESI-MS/MS Data for this compound
| Ion Type | Predicted m/z | Proposed Fragment/Structure |
|---|---|---|
| Precursor Ion | 221.27 | [C12H16N2O2 + H]+ |
| Product Ion | 164.12 | [M+H - C3H5O]+ (Loss of propenone) |
| Product Ion | 149.10 | [M+H - C3H6NO]+ (Loss of propanamide) |
| Product Ion | 107.07 | [M+H - 2(C3H5O)]+ (Loss of two propenone molecules) |
This table is based on predicted fragmentation patterns derived from analogue data and has not been confirmed by experimental results for the specific compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. msu.edu The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a GC column. msu.edu As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. orslabs.com
An analysis of this compound by GC-MS would provide two key pieces of information: its retention time and its mass spectrum. The retention time—the time it takes for the compound to travel through the GC column—is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). msu.edu The mass spectrometer, typically using electron ionization, would provide a fragmentation pattern that can be compared against spectral libraries for identification. nih.gov While specific experimental data is unavailable, the analysis would be crucial for both identifying the compound in a mixture and assessing its purity.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. ekb.eg These techniques are sensitive to the presence of chromophores, which are parts of a molecule that absorb light. ekb.eg
The structure of this compound contains several chromophores: the benzene ring and the two carbonyl groups of the amide functions. The presence of the aromatic ring and its conjugation with the amide groups are expected to result in characteristic absorption bands in the UV region. The primary electronic transitions observed are π → π* and n → π. msu.edu The π → π transitions, which are typically high-intensity, arise from the promotion of electrons in the aromatic system, while the lower-intensity n → π* transitions are associated with the non-bonding electrons on the oxygen and nitrogen atoms of the amide groups. msu.edu
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. researchgate.net Compounds with aromatic rings and conjugated systems, such as this compound, often exhibit fluorescence. researchgate.netdocbrown.info The emission spectrum is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (a phenomenon known as the Stokes shift). The specific excitation and emission maxima would be characteristic of the molecule's electronic structure.
Table 3: Predicted Electronic Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Associated Functional Group |
|---|---|---|
| π → π* | ~200-220 | Benzene Ring (E2-band) |
| π → π* | ~240-280 | Benzene Ring conjugated with Amide (B-band) |
This table contains predicted values based on the electronic transitions of known chromophores and has not been verified by direct experimental measurement of the compound. msu.eduekb.eg
Solid-State Characterization Techniques
X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. mdpi.com The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic crystal lattice. mdpi.com The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal.
If a suitable single crystal of this compound could be grown, a complete crystallographic analysis would yield a wealth of structural information. This includes the definitive molecular conformation, accurate bond lengths and angles, and details of intermolecular interactions such as hydrogen bonding between the N-H donors and C=O acceptors of adjacent molecules in the crystal lattice. mdpi.com This data is crucial for understanding the supramolecular chemistry and physical properties of the compound in its solid form.
Table 4: Crystallographic Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The complete symmetry description of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. |
| Bond Lengths and Angles | Exact measurements of all intramolecular covalent bonds and angles. |
| Torsion Angles | Description of the conformation of flexible parts of the molecule. |
| Hydrogen Bonding Network | Details of intermolecular N-H···O=C hydrogen bonds. |
This table lists the types of data that would be generated from a successful XRD experiment; no experimental crystal structure has been reported for this compound.
Theoretical and Computational Studies on N 3 Propanamidophenyl Propanamide
Reactivity and Stability Assessments
To fulfill the user's request, published research containing these specific analyses would be required. Without such source material, any attempt to generate the content would be speculative and would not meet the standard of scientific accuracy.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the case of N-(3-propanamidophenyl)propanamide, the MEP map would highlight specific areas of interest:
Negative Potential (Red/Yellow): These regions, indicating a high electron density, are primarily located around the highly electronegative oxygen atoms of the two carbonyl groups (C=O) and, to a lesser extent, the nitrogen atoms of the amide groups. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): These electron-deficient zones are concentrated around the hydrogen atoms attached to the amide nitrogens (N-H). These areas are the most likely sites for nucleophilic attack.
Neutral Potential (Green): The benzene (B151609) ring and the aliphatic propyl chains would generally exhibit a more neutral potential, although the aromatic ring's pi-electron system can interact with other molecules.
This charge distribution is crucial for understanding how the molecule interacts with biological receptors, solvents, and other reagents.
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help quantify the reactivity of different atomic sites within a molecule. nih.gov They predict the most likely locations for electrophilic and nucleophilic attacks by analyzing how the electron density changes upon the addition or removal of an electron. nih.gov
Electrophilic Attack: Maxima in the Fukui function when an electron is removed indicate the sites most favorable for electrophilic attack. nih.gov For this compound, these would likely be the nitrogen and oxygen atoms, which possess lone pairs of electrons.
Nucleophilic Attack: Maxima in the Fukui function when an electron is added highlight the areas most susceptible to nucleophilic attack. nih.gov In this molecule, the carbonyl carbon atoms are the primary sites for such attacks due to the polarization of the C=O bond, which leaves the carbon with a partial positive charge.
The application of Fukui functions allows for a more quantitative prediction of reactivity than MEP mapping alone and is instrumental in understanding reaction mechanisms involving the molecule. nih.gov
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific chemical bond homolytically, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. wikipedia.org BDE calculations are vital for predicting the thermal stability of a molecule and understanding its fragmentation patterns, for instance, in mass spectrometry or during metabolic processes.
Table 1: Generalized Bond Dissociation Energies (BDE) for Bonds in this compound Note: These are average values and can vary based on the specific chemical environment within the molecule. Values are in kJ/mol.
| Bond Type | Generalized BDE (kJ/mol) | Likely Location in Compound |
| C-H (aliphatic) | ~410-420 | Propyl chains |
| C-H (aromatic) | ~460-470 | Benzene ring |
| C-C (aliphatic) | ~350-370 | Propyl chains |
| C-N (amide) | ~305 | Between phenyl ring and N; between propyl and N |
| N-H (amide) | ~430 | Amide groups |
| C=O (carbonyl) | ~730-750 | Amide groups |
The data suggests that the C-N amide bonds are among the weakest single bonds in the molecule, making them potential points of cleavage under energetic conditions.
Advanced Simulation Techniques (e.g., Molecular Dynamics for conformational flexibility)
The static picture provided by the studies above is complemented by dynamic simulations that explore the molecule's behavior over time. Molecular Dynamics (MD) is a powerful simulation technique that calculates the motion of every atom in a system, providing a detailed view of conformational flexibility and intermolecular interactions. nih.govdovepress.com
For this compound, an MD simulation would reveal:
Conformational Flexibility: The molecule is not rigid. Rotations can occur around several single bonds, particularly the C-N bonds linking the propanamide groups to the central phenyl ring and the C-C bonds within the propyl chains. MD simulations can map the energy landscape of these rotations, identifying the most stable conformers and the energy barriers between them. rsc.org
Binding Dynamics: If the molecule were to be studied as a ligand for a protein, MD simulations could model the process of binding, revealing the key interactions that stabilize the complex and the conformational changes that may occur in both the ligand and the receptor upon binding. dovepress.com
These advanced simulations bridge the gap between theoretical models and real-world biological and chemical systems, offering insights into the dynamic nature of this compound at an atomic level. nih.gov
Chemical Reactivity and Reaction Mechanisms of N 3 Propanamidophenyl Propanamide
Hydrolysis Pathways of the Amide Linkage
The amide bond, while relatively stable, can be cleaved through hydrolysis under both acidic and basic conditions. wikipedia.orgpressbooks.pub This process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. For N-(3-propanamidophenyl)propanamide, hydrolysis would lead to the breaking of the two amide bonds, yielding 1,3-diaminobenzene and propanoic acid or its conjugate base.
In the presence of a strong acid and heat, the amide linkages of this compound can undergo hydrolysis. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. cdnsciencepub.com This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group results in the formation of a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com Given that there are two amide groups, this process would occur at both sites.
This compound + 2H₂O + 2H⁺ → 1,3-diaminobenzene + 2 Propanoic acid
| Reactants | Catalyst | Conditions | Products |
| This compound, Water | Strong Acid (e.g., HCl, H₂SO₄) | Heat | 1,3-diaminobenzene, Propanoic acid |
This compound + 2OH⁻ → 1,3-diaminobenzene + 2 Propanoate
| Reactants | Reagent | Conditions | Products |
| This compound | Strong Base (e.g., NaOH, KOH) | Heat | 1,3-diaminobenzene, Propanoate Salt |
Transformations Involving the Amide Nitrogen
The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating the primary amide with bromine or chlorine in the presence of a strong base. orgoreview.comtcichemicals.com The key steps involve the formation of an N-haloamide, followed by deprotonation and rearrangement to an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org
This compound is a disubstituted aromatic diamide, with both amide groups being secondary amides. Therefore, it lacks the necessary N-H protons on both amide nitrogens to undergo the initial N-halogenation and subsequent rearrangement steps characteristic of the Hofmann rearrangement. Consequently, This compound does not undergo the Hofmann rearrangement.
Amides can be reduced to their corresponding amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Unlike hydrolysis, which cleaves the amide bond, reduction converts the carbonyl group into a methylene (B1212753) group (CH₂). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride transfer results in the formation of the amine.
For this compound, reduction with a suitable reducing agent would convert both amide groups into secondary amine functionalities.
| Reactant | Reducing Agent | Solvent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (B95107) (THF) | N,N'-dipropylbenzene-1,3-diamine |
Recent developments have also introduced alternative metal-free catalytic protocols for the reduction of amides to amines. organic-chemistry.org
Reactions of the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the nature of the substituents already present on the ring. The two propanamido (-NHCO(CH₂)₂CH₃) groups are activating groups and ortho-, para-directors. libretexts.org This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. chemistrysteps.com This activating effect is somewhat moderated by the electron-withdrawing nature of the adjacent carbonyl group.
Given that the two propanamido groups are in a meta-relationship to each other (at positions 1 and 3), their directing effects will reinforce each other. The positions ortho and para to the first propanamido group are 2, 4, and 6. The positions ortho and para to the second propanamido group are 2, 4, and 5. Therefore, electrophilic attack will be strongly directed to positions 2, 4, and 6, with position 4 being the most sterically accessible and electronically activated. Position 2 would be the next most likely site of substitution, followed by position 6.
| Reaction | Reagents | Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-N,N'-(1,3-phenylene)bis(propanamide) and 2-Bromo-N,N'-(1,3-phenylene)bis(propanamide) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N,N'-(1,3-phenylene)bis(propanamide) |
| Sulfonation | Fuming H₂SO₄ | N,N'-(4-Sulfo-1,3-phenylene)bis(propanamide) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not performed due to the amide groups reacting with the Lewis acid catalyst. libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not performed due to the amide groups reacting with the Lewis acid catalyst. libretexts.org |
Propanamide Chain Modifications
The two propanamide side chains of this compound offer additional sites for chemical reactions, particularly at the α-carbons.
The α-carbons of the propanamide groups (the carbon atoms adjacent to the carbonyl groups) possess acidic protons. These protons can be removed by a strong base to form a nucleophilic enolate ion. libretexts.orglibretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a commonly used strong, sterically hindered base for the formation of amide enolates. libretexts.orglibretexts.orgmasterorganicchemistry.com
Once formed, the enolate can act as a nucleophile in various reactions, most notably in SN2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. This process is known as α-alkylation. libretexts.orgpressbooks.pub
The general mechanism for α-alkylation is as follows:
Enolate formation: A strong base, such as LDA, deprotonates the α-carbon to form the enolate. libretexts.org
Nucleophilic attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org
For this compound, selective mono-alkylation of one of the propanamide chains would likely require careful control of stoichiometry and reaction conditions.
Table 2: Illustrative Example of Alpha-Alkylation of this compound
| Step | Reagents | Intermediate/Product |
| 1. Enolate Formation | 1. LDA, THF, -78 °C | Lithium enolate of this compound |
| 2. Alkylation | 2. CH₃I | N-(3-(2-methylpropanamido)phenyl)propanamide |
It's important to consider that both propanamide chains have α-protons, and the reaction could potentially occur on either or both chains. The specific outcome would depend on the reaction conditions and the relative acidities of the α-protons.
Mechanism Elucidation Studies (e.g., Proton Transfer Mechanisms)
The study of proton transfer mechanisms in amides is crucial for understanding their reactivity, particularly in acid- or base-catalyzed reactions. In this compound, proton transfer can occur at several sites: the amide nitrogens, the amide oxygens, and the aromatic ring.
Computational studies on similar N-aryl amides and substituted anilines have provided insights into the energetics and pathways of proton transfer. rsc.orgrsc.orgresearchgate.netdur.ac.ukuit.noresearchgate.netresearchgate.netnih.gov For instance, in the gas phase, protonation of amides is generally favored at the oxygen atom due to resonance stabilization of the resulting cation.
Kinetic studies of reactions involving substituted anilines often point to the formation of zwitterionic intermediates in rate-determining steps, followed by rapid intramolecular proton transfer. rsc.orgrsc.org The mechanism of proton transfer can be influenced by factors such as the solvent, the presence of catalysts, and the electronic nature of substituents on the aromatic ring.
For this compound, detailed mechanistic studies would likely involve a combination of experimental techniques (such as kinetic isotope effects and spectroscopic analysis of intermediates) and computational modeling to map the potential energy surfaces for various proton transfer pathways. Such studies would be essential for a deeper understanding of its acid-base chemistry and its behavior in various chemical environments.
Advanced Applications of N 3 Propanamidophenyl Propanamide in Chemical Science
Role as Synthetic Intermediates in Organic Synthesis
There is no available information on the use of N-(3-propanamidophenyl)propanamide as a synthetic intermediate.
Precursors for Complex Heterocycles
No studies have been found that describe the use of this compound as a precursor for the synthesis of complex heterocyclic compounds.
Building Blocks for Polyfunctional Molecules
The role of this compound as a building block for creating molecules with multiple functional groups has not been documented in the available literature.
Contributions to Materials Science and Polymer Chemistry
There is no information regarding the application of this compound in the field of materials science or polymer chemistry.
Incorporation into Polymeric Structures
No research has been published detailing the incorporation of this compound into polymeric chains or structures.
Design of Advanced Materials with Amide Linkages
While amide linkages are crucial in advanced materials, there are no specific examples or research that point to the use of this compound in the design of such materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
